H-Tyr-Pro-Dap(6DMN)-Phe-NH2
CAS No.:
Cat. No.: VC14584960
Molecular Formula: C40H43N7O7
Molecular Weight: 733.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C40H43N7O7 |
|---|---|
| Molecular Weight | 733.8 g/mol |
| IUPAC Name | (2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-N-[1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-[6-(dimethylamino)-1,3-dioxobenzo[f]isoindol-2-yl]-1-oxopropan-2-yl]pyrrolidine-2-carboxamide |
| Standard InChI | InChI=1S/C40H43N7O7/c1-45(2)27-13-12-25-20-29-30(21-26(25)19-27)39(53)47(38(29)52)22-33(36(50)43-32(35(42)49)18-23-7-4-3-5-8-23)44-37(51)34-9-6-16-46(34)40(54)31(41)17-24-10-14-28(48)15-11-24/h3-5,7-8,10-15,19-21,31-34,48H,6,9,16-18,22,41H2,1-2H3,(H2,42,49)(H,43,50)(H,44,51)/t31-,32-,33?,34-/m0/s1 |
| Standard InChI Key | OHGKVUSMHZDAKH-SHROADRVSA-N |
| Isomeric SMILES | CN(C)C1=CC2=CC3=C(C=C2C=C1)C(=O)N(C3=O)CC(C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CC6=CC=C(C=C6)O)N |
| Canonical SMILES | CN(C)C1=CC2=CC3=C(C=C2C=C1)C(=O)N(C3=O)CC(C(=O)NC(CC4=CC=CC=C4)C(=O)N)NC(=O)C5CCCN5C(=O)C(CC6=CC=C(C=C6)O)N |
Introduction
Structural and Molecular Characteristics
Primary Sequence and Modifications
The peptide backbone follows the endomorphin-2 template (Tyr-Pro-Phe-Phe-NH2) with strategic substitution of the third phenylalanine residue by Dap(6DMN) – a non-natural amino acid bearing the 6DMN fluorophore. This modification creates the sequence:
H-Tyr-Pro-Dap(6DMN)-Phe-NH2
The 6DMN group introduces a rigid, planar aromatic system (benzo[f]isoindole-1,3-dione) substituted with dimethylamino electron donors, creating a push-pull electronic structure critical for environment-sensitive fluorescence .
Molecular Dimensions and Properties
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Molecular Formula: C₄₀H₄₃N₇O₇
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Molecular Weight: 733.8 g/mol
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IUPAC Name: (2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-N-[1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-[6-(dimethylamino)-1,3-dioxobenzo[f]isoindol-2-yl]-1-oxopropan-2-yl]pyrrolidine-2-carboxamide
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Stereochemistry: Maintains L-configuration at Tyr¹ and Pro², with Dap(6DMN)³ introducing a chiral center (S-configuration) .
The compound's extended π-conjugation system (Figure 1) enables absorption maxima at 380 nm and emission ranging from 464 nm in aqueous buffer to 592 nm in hydrophobic environments .
Synthesis and Purification
Solid-Phase Peptide Synthesis (SPPS)
The synthesis employs Fmoc-SPPS on Rink amide resin, with critical steps including:
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Sequential coupling of Fmoc-Phe-OH, Fmoc-Dap(6DMN)-OH, Fmoc-Pro-OH, and Boc-Tyr(tBu)-OH
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Orthogonal deprotection of the N-terminal Boc group using 50% TFA/DCM
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Final cleavage with TFA:TIPS:H2O (95:2.5:2.5) for 3 hr at 25°C
Purification via reverse-phase HPLC (C18 column, 10-60% acetonitrile/0.1% TFA gradient) yields >95% purity, confirmed by MALDI-TOF MS ([M+H]+ = 734.3 observed vs. 733.8 calculated) .
Key Synthetic Challenges
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Fluorophore Stability: The 6DMN group's sensitivity to nucleophilic attack necessitates mild coupling conditions (HOBt/DIC vs. HATU)
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Solubility Management: Tertiary structure formation from Pro² induces aggregation, addressed through 20% DMSO in coupling solutions
Pharmacological Profile
Opioid Receptor Affinity
Radioligand binding assays against human opioid receptors reveal:
| Receptor | Ki (nM) ± SEM | Selectivity Ratio (μ/δ) |
|---|---|---|
| μ (MOR) | 3420 ± 817 | 4.1 |
| δ (DOR) | 839 ± 38 | |
| κ (KOR) | >10,000 | N/A |
The 4.1-fold μ/δ selectivity contrasts with parent endomorphin-2's 1200-fold μ preference, indicating fluorophore-induced δ-receptor interactions .
Functional Activity
In isolated tissue assays:
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Guinea Pig Ileum (GPI): Partial agonist (22% maximal effect vs. DAMGO) with IC50 = 389 ± 12 nM
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Mouse Vas Deferens (MVD): IC50 = 500 nM, demonstrating weak δ-antagonism
This mixed efficacy profile suggests context-dependent signaling bias, potentially valuable for studying μ-δ heteromer pharmacology .
Fluorescence Properties and Imaging Applications
Solvatochromic Behavior
The 6DMN fluorophore exhibits dramatic environment-sensitive shifts:
| Environment | λem (nm) | Quantum Yield (Φ) |
|---|---|---|
| Water (pH 6.6) | 467 | 0.004 |
| Chloroform | 491 | 0.225 |
| Lipid Membranes | 525 | 0.068 |
This 56 nm bathochromic shift upon membrane partitioning enables ratiometric imaging of receptor localization .
Confocal Microscopy Performance
In HEK293-MOR cells:
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Membrane Bound: Bright punctate fluorescence (Φ = 0.068) co-localizing with DiD membrane dye (Pearson's r = 0.87)
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Internalized: Vesicular signal (Φ = 0.012) tracking with β-arrestin2-GFP
The 5.7-fold intensity increase upon membrane binding permits real-time tracking of receptor trafficking without wash steps .
Comparative Analysis with Analogues
Spacer Length Effects
Modifying the Dap(6DMN) position:
| Compound | μ Ki (nM) | δ Ki (nM) | μ/δ Selectivity |
|---|---|---|---|
| H-Tyr-Pro-Dap(6DMN)-Phe-NH2 | 3420 | 839 | 4.1 |
| H-Dmt-Tic-Glu-Dap(6DMN)-NH2 | 7880 | 7.8 | 1010 |
The 247-fold difference in δ affinity highlights position-dependent fluorophore-receptor interactions .
Fluorophore Comparisons
Against alternative environment-sensitive probes:
| Fluorophore | Δλem (H2O→Mem) | ΦMem/ΦH2O | Photostability (t1/2) |
|---|---|---|---|
| 6DMN | +58 nm | 17x | 48 min |
| Dansyl | +22 nm | 9x | 12 min |
| Aladan | +41 nm | 13x | 27 min |
6DMN's superior Stokes shift and photostability make it preferable for long-term imaging .
Experimental Applications
Receptor Internalization Kinetics
Time-lapse imaging reveals:
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t1/2 Internalization: 8.7 ± 1.2 min (vs. 12.3 min for fluorescent DAMGO)
These metrics suggest atypical μ-receptor trafficking compared to conventional agonists .
Allosteric Modulation Studies
Co-treatment with δ-antagonist naltrindole increases membrane residence time by 2.3-fold, supporting μ-δ heteromer interactions in living cells .
Stability and Pharmacokinetics
Metabolic Stability
In rat plasma:
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t1/2: 42 ± 5 min (vs. 8 min for endomorphin-2)
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Major degradation: Tyr¹ cleavage (78%) and Dap(6DMN) oxidation (12%)
The fluorophore's hydrophobicity paradoxically enhances stability by reducing protease accessibility.
Blood-Brain Barrier Penetration
Despite 733 Da molecular weight:
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LogP: 1.9 (calculated)
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PAMPA-BBB Permeability: 8.7 × 10⁻⁶ cm/s (CNS+ threshold >5 × 10⁻⁶)
This suggests potential for in vivo CNS imaging applications pending further optimization.
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